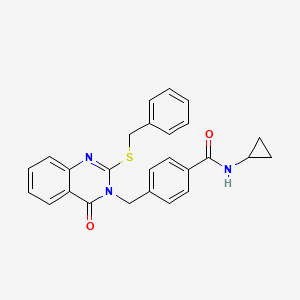

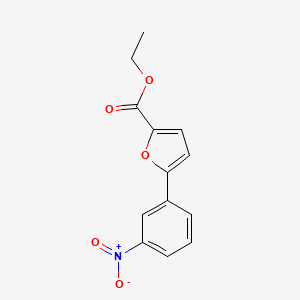

![molecular formula C12H11ClN2OS2 B2807756 5-chloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 330677-96-8](/img/structure/B2807756.png)

5-chloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-chloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thiophene derivatives often involves the use of Gewald synthesis . In one study, some 4,5,6,7-tetrahydrobenzo[b]-thiophene derivatives were synthesized for biological evaluation .

Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecular formula of “this compound” is C12H11ClN2OS2 and its molecular weight is 298.8.

Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, in one study, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

- Synthesis and Characterization : A study focused on the synthesis and characterization of derivatives related to 5-chloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2-carboxamide, demonstrating the process of synthesizing these compounds and their structural analysis (Talupur, Satheesh, & Chandrasekhar, 2021).

- Antimicrobial Evaluation : Another research involved the synthesis of related compounds and their evaluation for antimicrobial activities, showing significant activities against various bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2013).

Antitumor Activity

- Antitumor Activity Assessment : Some derivatives of this compound have been synthesized and their antitumor activity investigated, showing significant inhibitory effects on the growth of human tumor cells (Ostapiuk, Frolov, & Matiychuk, 2017).

Molecular and Spectral Analysis

- Molecular and Crystal Structure : Research on the molecular and crystal structure of related compounds, providing insights into their physical characteristics and molecular interactions (Vasu et al., 2004).

Antitubercular Applications

- Antitubercular Agents : A study demonstrated the design, synthesis, and evaluation of compounds as potent inhibitors of Mycobacterium tuberculosis, presenting a new avenue for antitubercular drug development (Marvadi et al., 2020).

Solvent Effects on Spectra

- Spectra Analysis in Different Solvents : Investigation into the solvent effects on absorption and fluorescence spectra of biologically active carboxamides, including derivatives of the compound of interest, aiding in understanding their chemical behavior in various environments (Patil et al., 2011).

Novel Synthesis Methods

- Novel Synthesis Approaches : Research on novel synthesis methods for heterocyclic compounds containing the tetrahydrobenzo[b]thiophene structure, contributing to the development of new synthetic pathways (Vasylyev et al., 1999).

Mécanisme D'action

While the specific mechanism of action for “5-chloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2-carboxamide” is not mentioned in the search results, thiophene derivatives have been reported to exhibit a wide range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Orientations Futures

Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This suggests that “5-chloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2-carboxamide” and similar compounds may be subjects of future research in medicinal chemistry.

Propriétés

IUPAC Name |

5-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS2/c13-10-6-5-9(17-10)11(16)15-12-14-7-3-1-2-4-8(7)18-12/h5-6H,1-4H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWKVARFBPPDNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

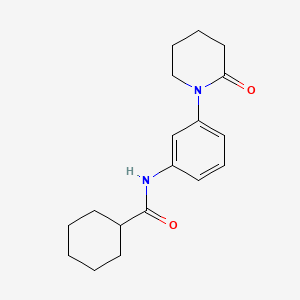

![4-chloro-3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide](/img/structure/B2807678.png)

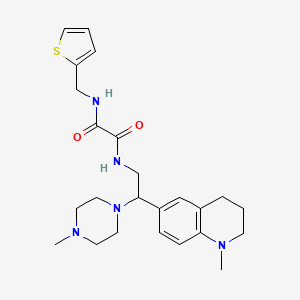

![6-Chloro-4-[(3,4-dimethoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2807679.png)

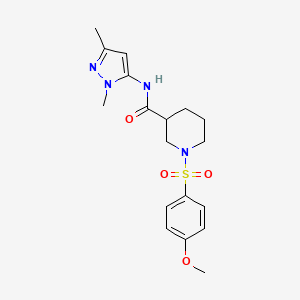

![1-[2-({[(4-fluorobenzyl)amino]carbonyl}amino)ethyl]-N-isopropyl-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2807683.png)

![7-(4-methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2807684.png)

![Spiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one](/img/structure/B2807688.png)

![N-(4-cyclohexylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2807691.png)

![2-(4-ethoxyphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2807694.png)